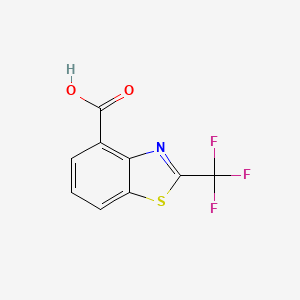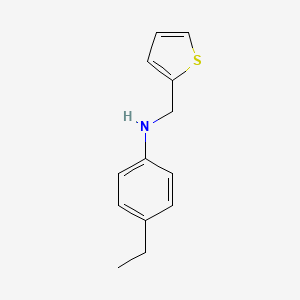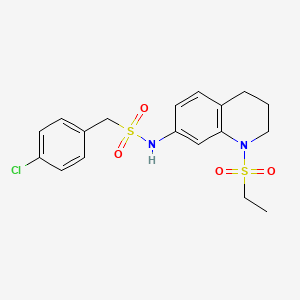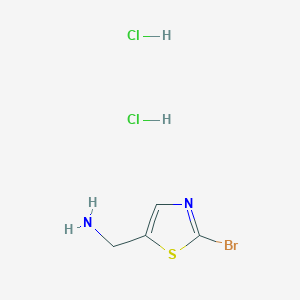![molecular formula C13H19Cl2N3O B2404188 1-(2-Methoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamin; Dihydrochlorid CAS No. 2287299-66-3](/img/structure/B2404188.png)
1-(2-Methoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamin; Dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;dihydrochloride is a useful research compound. Its molecular formula is C13H19Cl2N3O and its molecular weight is 304.22. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Methoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organischer Magnetismus
Die Verbindung ist ein Derivat des Blatter-Radikals, das aufgrund seines Potenzials im Bereich des organischen Magnetismus umfassend erforscht wurde . Organische Radikale wie diese Verbindung sind ideale Kandidaten für organische Magnete . Der Hauptvorteil organischer Materialien mit magnetischen Eigenschaften liegt in ihrer Flexibilität, kundenspezifische Verbindungen unter Verwendung moderner organisch-chemischer Techniken zu synthetisieren und strukturelle Modifikationen vorzunehmen, die ihre physikalischen Eigenschaften nach Belieben verändern .
ESR-Spektroskopie bei Raumtemperatur
Die Verbindung wurde in Studien zur Elektronenspinresonanz (ESR)-Spektroskopie bei Raumtemperatur verwendet . Um die magnetischen Eigenschaften der organischen Verbindung mittels ESR-Spektroskopie zu untersuchen, wurde ein MBR-Einkristall isoliert und dünne MBR-Filme hergestellt, indem eine Toluollösung von MBR auf oxidierte Siliziumsubstrate aufgetragen wurde, entweder durch Spin-Coating oder durch Drop-Casting .
Untersuchung von 2D-magnetischen Wechselwirkungen
Die Verbindung wurde verwendet, um 2D-magnetische Wechselwirkungen zu untersuchen . Nach der Gewinnung und Analyse der ESR-Spektren unter verschiedenen Winkeln zwischen jeder Probe und dem Magnetfeld wurde eine Linienbreitenanisotropie beobachtet . Eine weitere Untersuchung der Winkelabhängigkeit der Linienbreite wurde mit den optimalen Werten der Linienbreite durchgeführt, die aus den bestangepassten Kurven berechnet wurden, und 2D-magnetische Wechselwirkungen im MBR-Einkristall wurden bei Raumtemperatur entdeckt .
Studien zur Korrelation von Struktur und Magnetismus
Die Verbindung wurde in Studien verwendet, die sich auf die Korrelation von Struktur und Magnetismus konzentrieren . Die nahezu orthogonale 2-Methoxyphenylgruppe stört die Fähigkeit des Radikals, Säulen aus π-gestapelten Molekülen zu bilden, die typischerweise bei organischen Radikalen mit ausgedehnten π-konjugierten aromatischen Gerüsten beobachtet werden .
DFT-Berechnungen
Die Verbindung wurde in Dichtefunktionaltheorie (DFT)-Berechnungen verwendet . DFT-Berechnungen reproduzierten mit hoher Genauigkeit die experimentell bestimmten mikroskopischen magnetischen Austauschwechselwirkungen und zeigten zweifelsfrei, dass die beobachteten magnetischen Suszeptibilitätsdaten auf die Kette C2 zurückzuführen sind .
Antimalarielle Aktivität
Obwohl nicht direkt mit der Verbindung verwandt, hat eine ähnliche Verbindung, 1-(2-Methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-on, eine signifikante antimalarielle Aktivität gezeigt . Dies deutet darauf hin, dass die 1-(2-Methoxyphenyl)-Einheit eine nützliche strukturelle Komponente bei der Entwicklung neuer antimalarieller Medikamente sein könnte .
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.2ClH/c1-16-12(7-8-15-16)10-14-9-11-5-3-4-6-13(11)17-2;;/h3-8,14H,9-10H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVBUXPHYNDKIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=CC=CC=C2OC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2404105.png)

![N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2404109.png)
![(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2404111.png)


![N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2404115.png)
![N-(2,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2404118.png)


![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2404122.png)



